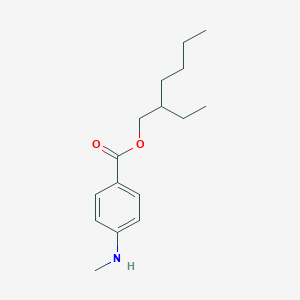

2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE

CAS No.: 158576-31-9

Cat. No.: VC7950376

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158576-31-9 |

|---|---|

| Molecular Formula | C16H25NO2 |

| Molecular Weight | 263.37 g/mol |

| IUPAC Name | 2-ethylhexyl 4-(methylamino)benzoate |

| Standard InChI | InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-19-16(18)14-8-10-15(17-3)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3 |

| Standard InChI Key | BJNUBFKLXPUYKI-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC |

| Canonical SMILES | CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2-Ethylhexyl 4-(methylamino)benzoate is characterized by a benzoate ester backbone substituted with a methylamino group at the para position and a 2-ethylhexyl ester moiety. The molecular structure imparts lipophilicity, as evidenced by a calculated LogP value of 4.17 . The compound’s exact mass is 263.189 g/mol, and its polar surface area (PSA) of 38.33 Ų suggests moderate solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.375 g/mol |

| Exact Mass | 263.189 g/mol |

| LogP | 4.17 |

| Polar Surface Area | 38.33 Ų |

| Hazard Code | Xi (Irritant) |

Stability and Reactivity

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves esterification of 4-(methylamino)benzoic acid with 2-ethylhexanol. Alternative routes may employ transesterification reactions using ethyl 4-(methylamino)benzoate as a precursor . Industrial production prioritizes high purity (>99%) to meet cosmetic safety standards, with rigorous purification steps to remove residual catalysts or unreacted intermediates .

Scalability and Challenges

Scalability is hindered by the need for anhydrous conditions to prevent hydrolysis of the ester bond. Advances in catalytic esterification, particularly using immobilized lipases, have improved yields and reduced energy consumption .

Applications in UV Protection and Cosmetics

Mechanism of UV Absorption

As a UV-B filter, 2-ethylhexyl 4-(methylamino)benzoate absorbs photons in the 290–320 nm range, dissipating energy through non-radiative pathways. This prevents DNA damage and reduces erythema in skin .

Formulation Compatibility

The compound’s lipophilicity enhances compatibility with oil-phase ingredients in emulsions. Hansen Solubility Parameter (HSP) predictions indicate optimal miscibility with silicones and fatty alcohols, making it a staple in water-resistant sunscreens .

Table 2: Common Product Applications

| Product Type | Concentration Range |

|---|---|

| Sunscreen Lotions | 3–5% (w/w) |

| Lip Balms | 1–2% (w/w) |

| Hairsprays | 0.5–1% (w/w) |

Environmental Fate and Degradation

Environmental Persistence

UV filters like 2-ethylhexyl 4-(methylamino)benzoate enter aquatic systems via recreational activities (e.g., swimming) and wastewater effluents . Monitoring data from coastal regions show concentrations up to 120 ng/L, raising concerns about bioaccumulation .

Oxidative Degradation Pathways

Advanced oxidation processes (AOPs) effectively degrade the compound. Key findings include:

-

Ozone Treatment: Generates 2-ethylhexyl 3-chloro-4-hydroxybenzoate via electrophilic substitution .

-

UV/ Systems: Achieve 85% degradation within 60 minutes, producing 2-ethylhexan-1-ol as a terminal by-product .

-

Chlorination: Forms dichlorinated derivatives, which exhibit higher toxicity than the parent compound .

Table 3: Degradation By-Products and Conditions

| Oxidizing Agent | By-Product | Degradation Efficiency |

|---|---|---|

| Ozone + UV | 3-Chloro-4-hydroxybenzoate derivative | 78% (30 min) |

| + UV | 4-Aminobenzoate | 92% (60 min) |

| Dichloro-4-hydroxybenzoate | 65% (45 min) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume